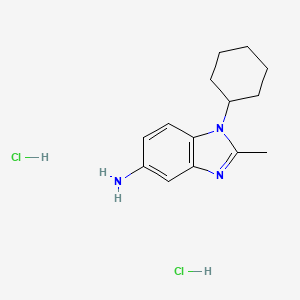
(2,4-Dichloro-5-methoxyphenyl)boronic acid
Descripción general
Descripción
“(2,4-Dichloro-5-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BCl2O3 . It is used in various chemical reactions and has been studied in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of “(2,4-Dichloro-5-methoxyphenyl)boronic acid” involves the use of n-butyllithium in tetrahydrofuran and hexane at temperatures ranging from -78 to 20°C . The reaction is allowed to warm to room temperature and then evaporated in vacuo. The crude boronic acid is then combined with other compounds for further reactions .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichloro-5-methoxyphenyl)boronic acid” consists of 7 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 chlorine atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
Boronic acids, such as “(2,4-Dichloro-5-methoxyphenyl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They have unique physicochemical and electronic characteristics and are considered Lewis acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,4-Dichloro-5-methoxyphenyl)boronic acid” include a molecular weight of 220.85 . The compound is stored at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Palladium-Catalyzed Direct Arylation
(2,4-Dichloro-5-methoxyphenyl)boronic acid can be used in palladium-catalyzed direct arylation . This process involves the direct functionalization of C-H bonds in organic compounds using palladium catalysts .
Synthesis Using Palladium-Catalyzed Arylation
This compound can also be used in the synthesis of other compounds through palladium-catalyzed arylation . This method allows for the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of many chemical compounds .
Suzuki-Miyaura Cross-Coupling in Water
The compound can be used in Suzuki-Miyaura cross-coupling reactions conducted in water . This is a more environmentally friendly method of conducting these reactions, as it reduces the need for organic solvents .
Palladium-Catalyzed Stereoselective Heck-Type Reaction
(2,4-Dichloro-5-methoxyphenyl)boronic acid can be used in palladium-catalyzed stereoselective Heck-type reactions . These reactions are used to form carbon-carbon double bonds with high stereoselectivity .
Protodeboronation
The compound can be used in protodeboronation reactions . These reactions involve the removal of a boron group from an organic compound .
Safety and Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving “(2,4-Dichloro-5-methoxyphenyl)boronic acid” and similar compounds.
Mecanismo De Acción
Target of Action
The primary target of the compound (2,4-Dichloro-5-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (2,4-Dichloro-5-methoxyphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (2,4-Dichloro-5-methoxyphenyl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties, along with the mild and functional group tolerant reaction conditions of the Suzuki–Miyaura coupling, may impact the bioavailability of the compound .
Result of Action
The result of the action of (2,4-Dichloro-5-methoxyphenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .
Action Environment
The action of (2,4-Dichloro-5-methoxyphenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura coupling reaction . The compound is generally environmentally benign , and its stability may be influenced by factors such as temperature and the presence of other reactants .
Propiedades
IUPAC Name |
(2,4-dichloro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRFSHDFAVUELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674562 | |
| Record name | (2,4-Dichloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-methoxyphenyl)boronic acid | |
CAS RN |
431942-67-5 | |
| Record name | (2,4-Dichloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



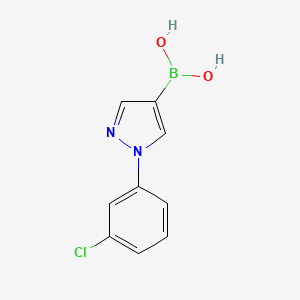

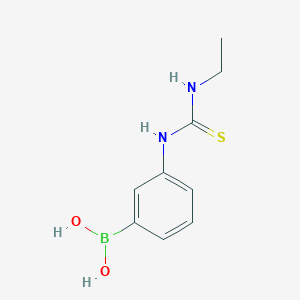

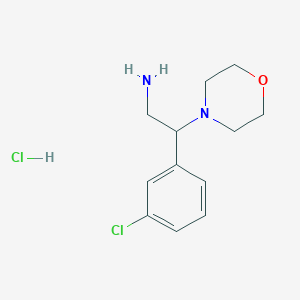

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)

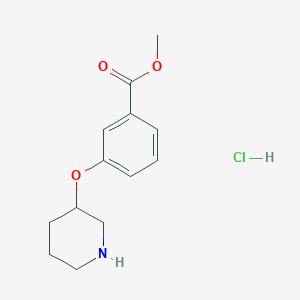
![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
![3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride](/img/structure/B1421151.png)
